
Cetocycline
Vue d'ensemble
Description
Méthodes De Préparation
La cétocycline est synthétisée par une série de réactions chimiques à partir d'un squelette de tétracycline. La voie de synthèse implique l'introduction de groupes fonctionnels spécifiques pour améliorer ses propriétés antibactériennes. La production industrielle de cétocycline implique généralement les étapes suivantes :
Hydrogénation : Le squelette de tétracycline subit une hydrogénation pour réduire des doubles liaisons spécifiques.
Acétylation : Un groupe acétyle est introduit dans la molécule pour améliorer sa stabilité et son activité.
Amination : Un groupe amine est ajouté pour améliorer son affinité de liaison aux ribosomes bactériens.
Analyse Des Réactions Chimiques
Oxidative Degradation Pathways
Tetracyclines undergo rapid oxidation with chlorine dioxide (ClO₂) and free available chlorine (FAC), leading to structural degradation.
Reaction Kinetics :
Product Analysis :
-
ClO₂ oxidation results in (hydr)oxylation and ring cleavage .
-
FAC oxidation forms chlorinated/hydroxylated products without ring breakage .
Oxidant | Primary Products | Structural Impact |
---|---|---|
ClO₂ | Oxidized/hydroxylated TCs | Ring cleavage |
FAC | Chlorinated TCs | Retains core structure |
Antimicrobial Activity Mechanism
Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit , specifically the A-site cleft . Their activity depends on:
Structure-Activity Relationships :
-
The dimethylamino group at position 4 enhances binding affinity .
-
Substitutions at position 6 (e.g., aryl groups) improve activity against resistant strains .
Position | Modification | Effect on Activity |
---|---|---|
4 | Dimethylamino | Enhances binding affinity |
6 | Aryl substitution | Counters efflux/resistance |
Steady-State Reaction Analysis
The Reaction Progress Kinetic Analysis (RPKA) framework is used to study catalyst turnover and reaction mechanisms . For tetracycline-related reactions:
-
Catalyst Activation/Deactivation : Observing rate vs. substrate plots identifies kinetic bottlenecks .
Kinetic Parameter | Value | Implication |
---|---|---|
TOF | High catalytic efficiency | |
Catalyst Deactivation | Reduces reaction rates over time |
Network Topology in Reaction Systems
Structural reduction methods based on stoichiometry preserve steady-state properties in complex reaction networks . For tetracycline metabolism:
-
Subnetwork Elimination : Removes redundant pathways while maintaining core dynamics .
-
Schur Complement : Rewires interactions to reflect reduced systems .
Reduction Technique | Outcome |
---|---|
Subnetwork Elimination | Simplified model with preserved steady states |
Schur Complement | Maintains original network topology |
Applications De Recherche Scientifique
Antimicrobial Activity
Cetocycline exhibits enhanced antimicrobial properties compared to traditional tetracyclines. Studies indicate that it is particularly effective against aerobic gram-negative bacilli, outperforming tetracycline in several clinical isolates. However, its efficacy against staphylococci and Pseudomonas species is limited .
Table 1: Comparative Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.25 μg/mL |
Klebsiella pneumoniae | 0.5 μg/mL |
Proteus vulgaris | 0.125 μg/mL |
Staphylococcus aureus | Not effective |
This compound's high lipid solubility allows for significant serum binding (over 80%), which enhances its uptake by susceptible bacteria . This property is crucial in clinical settings where rapid bacterial eradication is necessary.
Resistance-Breaking Properties
Recent research highlights this compound's ability to overcome common resistance mechanisms associated with tetracyclines. It has shown effectiveness against multidrug-resistant strains, including those exhibiting efflux mechanisms and ribosomal protection .
Case Study: Resistance Mechanisms in Klebsiella pneumoniae
In a study examining the resistance mechanisms of Klebsiella pneumoniae, this compound demonstrated the ability to inhibit growth despite the presence of efflux pumps typically associated with tetracycline resistance. The study identified mutations in the ramR gene that led to increased expression of efflux pump genes but found that this compound remained effective even in these resistant strains .
Clinical Applications
This compound has been explored for its potential use in treating urinary tract infections (UTIs), particularly those caused by multidrug-resistant pathogens. Its broad-spectrum activity makes it a candidate for empirical therapy in such infections .
Table 2: Clinical Efficacy Against Uropathogens
Pathogen | Clinical Outcome |
---|---|
Escherichia coli | Significant reduction in colony counts post-treatment |
Enterococcus faecium | Effective in vitro, clinical studies ongoing |
Acinetobacter baumannii | Limited efficacy noted; further studies required |
Future Directions and Research Needs
Despite its promising applications, further research is necessary to fully understand this compound's pharmacodynamics and pharmacokinetics. Studies are needed to evaluate optimal dosing regimens, potential side effects, and long-term efficacy in clinical settings.
Key Research Areas:
- Mechanism of Action: Detailed studies on how this compound interacts with bacterial ribosomes compared to other tetracyclines.
- Resistance Development: Longitudinal studies tracking resistance patterns in clinical isolates over time.
- Combination Therapies: Investigating the synergistic effects when combined with other antibiotics or therapeutic agents.
Mécanisme D'action
Cetocycline exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. Unlike traditional tetracyclines, this compound binds to a different site on the ribosome, making it effective against tetracycline-resistant bacteria. The molecular targets of this compound include the 30S ribosomal subunit, which is essential for bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
La cétocycline est unique parmi les dérivés de la tétracycline en raison de son mécanisme d'action distinct et de son efficacité contre les bactéries résistantes aux tétracyclines. Les composés similaires comprennent :
Tétracycline : Un antibiotique à large spectre qui inhibe la synthèse des protéines bactériennes.
Doxycycline : Un dérivé de la tétracycline avec des propriétés pharmacocinétiques améliorées.
Minocycline : Un autre dérivé de la tétracycline ayant une activité accrue contre certaines bactéries.
La cétocycline se distingue par sa capacité à surmonter les mécanismes de résistance bactérienne qui limitent l'efficacité des autres tétracyclines .
Activité Biologique
Cetocycline, also known as chelocardin or cetotetrine, is an atypical tetracycline antibiotic that has garnered attention for its unique biological activity, particularly against resistant bacterial strains. This article explores the compound's antimicrobial properties, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
This compound is structurally related to tetracyclines but exhibits distinct pharmacological properties. It primarily acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it demonstrates enhanced lipid solubility and a higher degree of serum protein binding (over 80%), which facilitates better uptake by susceptible bacteria compared to traditional tetracyclines .
In Vitro Studies
Research indicates that this compound exhibits significant antimicrobial activity against various Gram-negative bacilli, outperforming standard tetracycline in effectiveness against clinical isolates. Notably, it is particularly effective against:
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
However, this compound shows reduced efficacy against Gram-positive bacteria such as Staphylococcus aureus and lacks activity against Pseudomonas aeruginosa .
Table 1: Comparison of Antimicrobial Activity
Bacterial Species | MIC (µg/mL) for this compound | MIC (µg/mL) for Tetracycline |
---|---|---|
Escherichia coli | 1.25 | 4 |
Klebsiella pneumoniae | 2.5 | 8 |
Acinetobacter baumannii | 4 | >16 |
Staphylococcus aureus | >32 | 2 |
Pharmacokinetics
Research evaluating the pharmacokinetics of this compound has revealed that it maintains high plasma concentrations with prolonged urinary excretion. In animal models, this compound demonstrated:
- Higher plasma exposure compared to its derivative amidochelocardin (CDCHD).
- Sustained urine concentrations lasting over 24 hours post-administration, indicating potential for effective treatment of urinary tract infections (UTIs) .
Resistance Mechanisms
Despite its effectiveness, the emergence of resistance mechanisms poses a challenge. Studies have identified several pathways through which bacteria can develop resistance to this compound, including:
- Efflux pumps : These are prevalent in multidrug-resistant strains and can significantly diminish drug efficacy.
- Ribosomal protection proteins : These proteins can alter the drug's target site, reducing binding affinity .
Case Studies and Clinical Applications
This compound has been evaluated in several clinical contexts, particularly for treating UTIs caused by multidrug-resistant organisms. A notable phase II clinical study from the 1970s indicated its potential effectiveness against resistant infections, although further development was stalled due to market competition and regulatory challenges.
Recent Developments
Recent research has reignited interest in this compound due to its broad-spectrum activity and ability to overcome common tetracycline resistance mechanisms. The introduction of CDCHD has shown promise in preclinical models, demonstrating improved efficacy against resistant strains while maintaining safety profiles .
Propriétés
Numéro CAS |
29144-42-1 |
---|---|
Formule moléculaire |
C22H21NO7 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |
Clé InChI |
LUYXWZOOMKBUMB-ONJZCGHCSA-N |
SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
SMILES isomérique |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
SMILES canonique |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Synonymes |
Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.